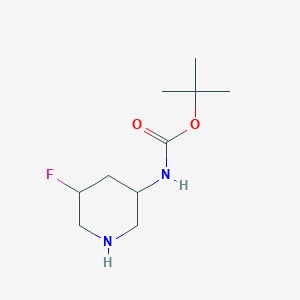
3-(Difluoromethyl)piperidine
Descripción general
Descripción
3-(Difluoromethyl)piperidine is a useful research compound. Its molecular formula is C6H11F2N and its molecular weight is 135.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated N-Heterocycles : Fluorinated piperidines, such as 3-fluoro- and trifluoromethylthio-piperidines, are crucial in discovery chemistry. A method has been developed for synthesizing analogs of these compounds with high diastereocontrol, which are essential for chemoselective derivatization (García-Vázquez et al., 2021).
Building Blocks in Pharmaceutical Research : 3-Arylpiperidines, vital in pharmaceutical research, are synthesized through specific reactions due to the inert nature of the C–H bonds in piperidines. A palladium-catalyzed method has been developed for the synthesis of 3-aryl-N-Boc-piperidines (Millet & Baudoin, 2015).
Synthesis of Fluorinated Piperidines for Agrochemical/Pharmaceutical Chemistry : Fluorinated piperidines with additional functional groups are synthesized for their applications in agrochemical or pharmaceutical chemistry. Methods have been developed for the synthesis of 3-alkoxy-4,4-difluoropiperidines (Surmont et al., 2009).
Psychotherapeutic Applications : Piperidine's role in treating psychiatric disorders has been investigated due to its antagonistic properties against certain psychotomimetic compounds (Abood et al., 1961).
Treatment of Gastrointestinal Motility Disorders : N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been studied for their potential in treating gastrointestinal motility disorders. These compounds show selectivity to peripheral opioid receptors, making them suitable for clinical investigation in this area (Zimmerman et al., 1994).
Synthesis of Rigid Diamines for Medicinal Chemistry : 3-(Pyrrolidin-1-yl)piperidine, important in medicinal chemistry, has been synthesized using a novel method based on catalytic hydrogenation, highlighting its significance in the production of complex pharmaceutical compounds (Smaliy et al., 2011).
Inhibition of Macrophage Activation and Graft Rejection : A novel piperidine compound, DTCM-glutarimide, has been synthesized and shown to inhibit macrophage activation and prolong graft survival in heart transplantation experiments, indicating its potential as an anti-inflammatory agent (Takeiri et al., 2011).
Propiedades
IUPAC Name |
3-(difluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGBAIURUCXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




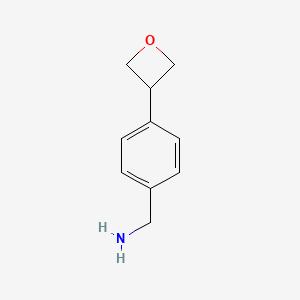

![2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B7968394.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B7968401.png)
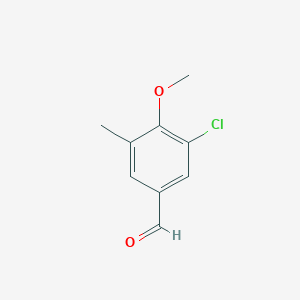



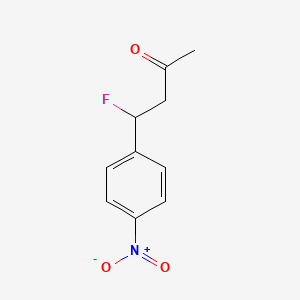
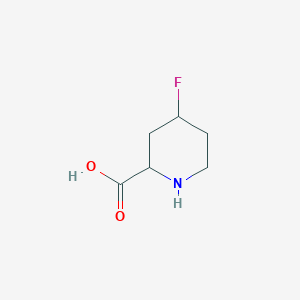

![Methyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7968460.png)
